molecular formula C12H8N4O B5841034 Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di- CAS No. 1671-89-2

Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di-

Cat. No.: B5841034
CAS No.: 1671-89-2
M. Wt: 224.22 g/mol
InChI Key: WEUZDURAHKERCC-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows the compound with a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

  • Pyridine-2-carboxylic acid hydrazide
  • 1,3,4-Oxadiazole derivatives
  • Pyridine-4-carboxylic acid hydrazide

Comparison: Pyridine, 2,2’-(1,3,4-oxadiazol-2,5-ylene)di- is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and enhanced chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dipyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZDURAHKERCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168229
Record name Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-89-2
Record name 2,5-Bis(2-pyridyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine, 2,2'-(1,3,4-oxadiazol-2,5-ylene)di-
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